N-[(furan-2-yl)methyl]-2-({3-[(4-methoxyphenyl)methyl]-6-(morpholin-4-yl)-4-oxo-3,4-dihydroquinazolin-2-yl}sulfanyl)acetamide
Description
N-[(furan-2-yl)methyl]-2-({3-[(4-methoxyphenyl)methyl]-6-(morpholin-4-yl)-4-oxo-3,4-dihydroquinazolin-2-yl}sulfanyl)acetamide is a quinazolinone derivative featuring a sulfanyl-acetamide linker and a furan-2-ylmethyl terminal group. Its core structure includes a 3,4-dihydroquinazolin-4-one scaffold substituted with a 4-methoxyphenylmethyl group at position 3 and a morpholine ring at position 4. The sulfanyl bridge connects the quinazolinone core to the acetamide moiety, which is further functionalized with a furan-2-ylmethyl group.
Properties
IUPAC Name |
N-(furan-2-ylmethyl)-2-[3-[(4-methoxyphenyl)methyl]-6-morpholin-4-yl-4-oxoquinazolin-2-yl]sulfanylacetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C27H28N4O5S/c1-34-21-7-4-19(5-8-21)17-31-26(33)23-15-20(30-10-13-35-14-11-30)6-9-24(23)29-27(31)37-18-25(32)28-16-22-3-2-12-36-22/h2-9,12,15H,10-11,13-14,16-18H2,1H3,(H,28,32) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LTMRRATUGDENAT-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)CN2C(=O)C3=C(C=CC(=C3)N4CCOCC4)N=C2SCC(=O)NCC5=CC=CO5 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C27H28N4O5S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
520.6 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Mechanism of Action
Target of Action
The primary target of this compound, also known as Vadadustat or AKB-6548, is the hypoxia-inducible factor prolyl hydroxylase (HIF-PH) . This enzyme plays a crucial role in the degradation of hypoxia-inducible factors (HIFs), which are transcription factors that regulate the expression of genes involved with red blood cell (RBC) production in response to changes in oxygen levels.
Mode of Action
Vadadustat acts as a competitive inhibitor of the HIF-PH enzyme. By inhibiting this enzyme, Vadadustat prevents the degradation of HIFs, thereby stabilizing these transcription factors. This stabilization allows HIFs to regulate the expression of genes involved in RBC production.
Biochemical Pathways
The stabilization of HIFs by Vadadustat leads to an increase in the production of erythropoietin (EPO), a hormone that stimulates the production of RBCs. This mechanism of action is similar to the body’s natural response to lower oxygen availability, such as what occurs at higher altitudes.
Result of Action
The result of Vadadustat’s action is an increase in RBC production, which can improve oxygen delivery throughout the body. This makes Vadadustat a potential treatment for conditions such as anemia related to chronic kidney disease.
Action Environment
The efficacy and stability of Vadadustat are likely influenced by various environmental factors. It’s worth noting that Vadadustat’s mechanism of action—increasing RBC production in response to lower oxygen levels—is a natural adaptive response to environmental changes, such as those encountered at higher altitudes.
Comparison with Similar Compounds
Quinazolinone-Based Analogues
- 2-{[3-(4-chlorophenyl)-4-oxo-3,4-dihydroquinazolin-2-yl]sulfanyl}-N-(4-sulfamoylphenyl)acetamide (CAS 477329-16-1) Core structure: Similar quinazolinone scaffold with a 4-chlorophenyl substitution at position 3. Key differences: Replaces the morpholine and 4-methoxyphenylmethyl groups with a 4-chlorophenyl and 4-sulfamoylphenyl group, respectively.
2-[3-[(4-fluorophenyl)methyl]-4-oxoquinazolin-2-yl]sulfanyl-N-(oxolan-2-ylmethyl)acetamide (CAS 871493-35-5)
Morpholine-Containing Analogues
- 2-(4-Acetyl-6,6-dimethyl-2-oxomorpholin-3-yl)-N-(4-isopropylphenyl)acetamide Core structure: Features a 2-oxomorpholine ring with acetyl and dimethyl substitutions. Key differences: Lacks the quinazolinone core but shares the acetamide-morpholine linkage. The acetyl group may increase electron-withdrawing effects, altering reactivity .
Physicochemical Properties
*LogP values calculated using ChemDraw (estimates for target compound).
Pharmacological Potential
- Antifungal activity: Chromone-thiazolidinone hybrids () exhibit antifungal properties, suggesting the target compound’s quinazolinone-morpholine scaffold may similarly target fungal enzymes .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
